molecular formula C8H12F2N2 B13704784 4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole

4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B13704784
M. Wt: 174.19 g/mol
InChI Key: NDFFKQGZQLNQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole
  • 4-(Difluoromethyl)-1-methyl-3,5-dimethyl-1H-pyrazole
  • 4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-imidazole

Uniqueness

4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity. These properties make it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C8H12F2N2

Molecular Weight

174.19 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-3,5-dimethylpyrazole

InChI

InChI=1S/C8H12F2N2/c1-4-12-6(3)7(8(9)10)5(2)11-12/h8H,4H2,1-3H3

InChI Key

NDFFKQGZQLNQNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.